[1-(3-Bromophenyl)ethyl](propyl)amine
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Overview
Description
1-(3-Bromophenyl)ethylamine: is an organic compound with the molecular formula C11H16BrN . It is a derivative of phenethylamine, where the phenyl ring is substituted with a bromine atom at the third position and the ethylamine chain is extended with a propyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)ethylamine typically involves the bromination of phenethylamine followed by alkylation. One common method includes:
Bromination: Phenethylamine is reacted with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the third position of the phenyl ring.
Industrial Production Methods: Industrial production of 1-(3-Bromophenyl)ethylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(3-Bromophenyl)ethylamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiols (RSH)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Amine derivatives
Substitution: Phenyl derivatives with various substituents
Scientific Research Applications
Chemistry:
Catalysis: 1-(3-Bromophenyl)ethylamine can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers and other materials to modify their properties, such as thermal stability and mechanical strength.
Biology and Medicine:
Pharmacology: This compound is studied for its potential as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological pathways.
Biochemical Research: It can be used as a probe to study the interactions of brominated phenethylamines with biological receptors.
Industry:
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)ethylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The bromine atom enhances the compound’s binding affinity to these receptors, potentially modulating their activity. This interaction can lead to various physiological effects, depending on the specific receptor and pathway involved .
Comparison with Similar Compounds
- [1-(3-Bromophenyl)ethyl][3-(diethylamino)propyl]amine
- [1-(3-Bromophenyl)ethyl][3-(piperidin-1-yl)propyl]amine
Comparison:
- Binding Affinity: 1-(3-Bromophenyl)ethylamine may exhibit different binding affinities compared to its analogs due to variations in the alkyl chain length and substituents.
- Reactivity: The presence of different functional groups in similar compounds can lead to variations in their reactivity and the types of reactions they undergo.
- Applications: While all these compounds may have applications in medicinal chemistry, their specific uses can vary based on their unique chemical properties .
Properties
Molecular Formula |
C11H16BrN |
---|---|
Molecular Weight |
242.16 g/mol |
IUPAC Name |
N-[1-(3-bromophenyl)ethyl]propan-1-amine |
InChI |
InChI=1S/C11H16BrN/c1-3-7-13-9(2)10-5-4-6-11(12)8-10/h4-6,8-9,13H,3,7H2,1-2H3 |
InChI Key |
WNZNEAUZUUUGQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
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